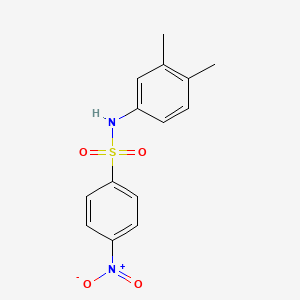

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Description

N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3,4-dimethyl-substituted aniline moiety. The nitro group at the para position of the benzenesulfonamide introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity.

The compound’s structural features, such as the bent conformation at the sulfur atom and intermolecular hydrogen bonding (N–H⋯O), are critical for its crystallographic packing and physicochemical behavior. These traits are shared across sulfonamide derivatives but modulated by substituent effects .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-3-4-12(9-11(10)2)15-21(19,20)14-7-5-13(6-8-14)16(17)18/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWMINFMXLJMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238676 | |

| Record name | N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16937-24-9 | |

| Record name | N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16937-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Dimethylphenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the need for manual intervention, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide.

Substitution: Various N-substituted sulfonamides depending on the nucleophile used.

Oxidation: 3,4-dicarboxyphenyl-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Key Observations :

- Nitro vs.

- Halogen vs.

- Methoxy vs. Methyl Groups : Methoxy substituents (3,4-OCH₃) donate electrons via resonance, reducing the electron-withdrawing impact of the nitro group on the sulfonamide moiety .

Structural Conformation and Crystallographic Trends

X-ray diffraction studies reveal distinct conformational differences:

Key Observations :

- Torsion Angles: The -61.8° torsion angle in the 4-methyl analog indicates a gauche conformation, likely influenced by steric interactions between substituents . The nitro group in the target compound may enforce a similar or more pronounced bend due to its larger size.

- Crystal Packing : All analogs exhibit N–H⋯O hydrogen bonding, but nitro-substituted derivatives may form denser networks due to stronger dipole interactions .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

- Nitro Group: Strong asymmetric (1520–1550 cm⁻¹) and symmetric (1340–1360 cm⁻¹) stretching vibrations for NO₂ .

- Methyl/Methoxy Groups: C–H stretching (~2850–2960 cm⁻¹) and bending (~1375 cm⁻¹ for CH₃) dominate in non-nitro analogs .

Nuclear Magnetic Resonance (NMR):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.